4-(dimethylamino)-N-(2,2,2-trifluoroethyl)benzamide
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Overview
Description
4-(dimethylamino)-N-(2,2,2-trifluoroethyl)benzamide is an organic compound characterized by the presence of a dimethylamino group, a trifluoroethyl group, and a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(dimethylamino)-N-(2,2,2-trifluoroethyl)benzamide typically involves the reaction of 4-(dimethylamino)benzoic acid with 2,2,2-trifluoroethylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions to facilitate the formation of the amide bond.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise reaction conditions, thereby improving yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the carbonyl group of the benzamide, potentially converting it to an amine.
Substitution: The trifluoroethyl group can participate in nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as thiols, amines, or alcohols can be used under basic conditions.
Major Products Formed:
Oxidation: N-oxide derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(dimethylamino)-N-(2,2,2-trifluoroethyl)benzamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of fluorinated compounds.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes.
Industry: The compound is used in the development of agrochemicals and materials with enhanced properties such as increased thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 4-(dimethylamino)-N-(2,2,2-trifluoroethyl)benzamide involves its interaction with specific molecular targets. The trifluoroethyl group enhances the lipophilicity of the compound, facilitating its passage through cell membranes. Once inside the cell, the compound can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
- 4-(dimethylamino)-N-(2,2,2-trifluoroethyl)aniline
- 4-(dimethylamino)-N-(2,2,2-trifluoroethyl)phenol
- 4-(dimethylamino)-N-(2,2,2-trifluoroethyl)benzoic acid
Comparison: Compared to these similar compounds, 4-(dimethylamino)-N-(2,2,2-trifluoroethyl)benzamide is unique due to the presence of the amide bond, which imparts different chemical and physical properties. The amide bond increases the compound’s stability and alters its reactivity compared to the corresponding aniline, phenol, or benzoic acid derivatives. This uniqueness makes it a valuable compound in various applications, particularly in the development of pharmaceuticals and materials.
Properties
IUPAC Name |
4-(dimethylamino)-N-(2,2,2-trifluoroethyl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F3N2O/c1-16(2)9-5-3-8(4-6-9)10(17)15-7-11(12,13)14/h3-6H,7H2,1-2H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVYCZKXDRXDHLF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=O)NCC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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